

Physical and chemical characteristics of 4,5-Difluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Difluoro-2-methoxybenzoic acid

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An In-depth Technical Guide to **4,5-Difluoro-2-methoxybenzoic Acid**

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **4,5-Difluoro-2-methoxybenzoic acid** (CAS RN: 425702-18-7).^[1] ^[2] Intended for researchers, scientists, and professionals in drug development, this document details the compound's structural characteristics, reactivity, and applications. It includes structured data tables for key properties, detailed experimental protocols for its synthesis and analysis, and visualizations of chemical pathways and workflows to support laboratory applications.

Chemical and Physical Properties

4,5-Difluoro-2-methoxybenzoic acid is a fluorinated aromatic carboxylic acid derivative.^[1]^[3] The presence of two fluorine atoms and a methoxy group on the benzoic acid core makes it a valuable building block in medicinal chemistry and agrochemical research.^[1]^[4] These substitutions can influence molecular properties such as metabolic stability, binding affinity, and bioavailability in larger, more complex molecules.^[1]^[4]

Quantitative Data Summary

The key physical and chemical identifiers for **4,5-Difluoro-2-methoxybenzoic acid** are summarized in the table below.

Property	Value	Source(s)
CAS Number	425702-18-7	[1] [2]
Molecular Formula	C ₈ H ₆ F ₂ O ₃	[1] [2] [3]
Molecular Weight	188.13 g/mol	[1] [2] [3]
Physical Form	Solid	
Purity	≥98% (Typical)	[1]
Storage	Room temperature, dry conditions	[1]
XlogP (Predicted)	1.6	[5]
Monoisotopic Mass	188.0285 Da	[5]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **4,5-Difluoro-2-methoxybenzoic acid**. While specific spectra are lot-dependent, the expected characteristics are outlined below.

Technique	Expected Observations
¹ H NMR	Signals corresponding to the two aromatic protons, the methoxy group protons (-OCH ₃), and the acidic carboxylic acid proton (-COOH). The aromatic signals will show splitting patterns influenced by fluorine-proton coupling.
¹³ C NMR	Resonances for eight distinct carbon atoms, including the carboxyl carbon, the methoxy carbon, and six aromatic carbons. The aromatic carbon signals will exhibit splitting due to carbon-fluorine coupling.
IR Spectroscopy	Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C-O stretches for the ether and acid, and C-F stretches.
Mass Spectrometry	The molecular ion peak (M ⁺) corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the carboxyl group, methoxy group, and other fragments.

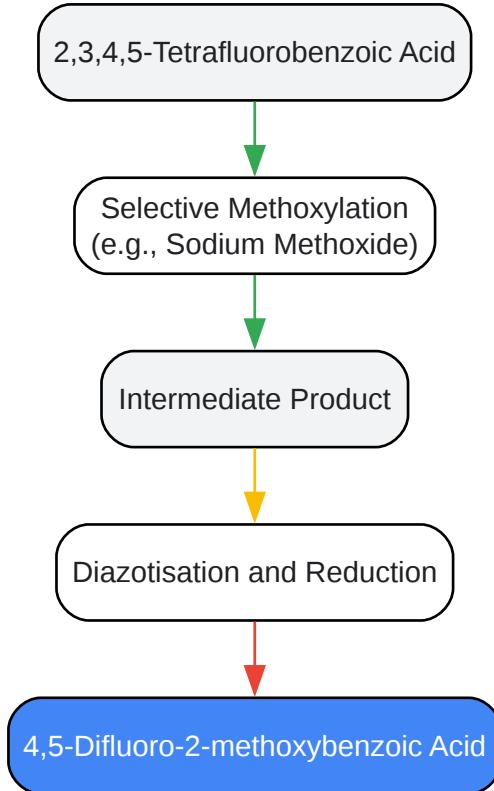
Synthesis and Reactivity

Synthetic Pathway

While multiple synthetic routes are possible, a common approach for synthesizing substituted benzoic acids involves nucleophilic aromatic substitution and subsequent functional group transformations. A plausible pathway for **4,5-Difluoro-2-methoxybenzoic acid** could start from a more heavily halogenated precursor, such as 2,3,4,5-tetrafluorobenzoic acid.^[6] The synthesis involves selective methylation followed by reduction steps.^[6]

A generalized synthetic workflow is depicted below.

Plausible Synthetic Pathway for 4,5-Difluoro-2-methoxybenzoic Acid

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Caption: Plausible synthesis from a tetrafluorinated precursor.

Chemical Reactivity

The reactivity of **4,5-Difluoro-2-methoxybenzoic acid** is dictated by its three main functional components: the carboxylic acid group, the aromatic ring, and the methoxy group.

- Carboxylic Acid: Can undergo standard reactions such as esterification, amide formation, and reduction to an alcohol.^[1]
- Aromatic Ring: The fluorine atoms are deactivating, making electrophilic aromatic substitution challenging. However, the ring is susceptible to nucleophilic aromatic substitution, where a fluorine atom could potentially be displaced under harsh conditions.

- **Methoxy Group:** The methyl group can be cleaved using strong acids like HBr or BBr₃ to yield the corresponding phenol.

Applications in Research and Development

4,5-Difluoro-2-methoxybenzoic acid is primarily used as a chemical intermediate in the synthesis of more complex molecules.[\[1\]](#)

- **Pharmaceuticals:** It is a building block for creating active pharmaceutical ingredients (APIs). [\[1\]](#) The inclusion of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and increase lipophilicity, which can lead to better drug candidates.[\[1\]](#)[\[4\]](#)
- **Agrochemicals:** This compound is also utilized in the research and design of novel herbicides and plant growth regulators.[\[1\]](#)

Safety and Handling

Based on available safety data sheets for similar compounds, **4,5-Difluoro-2-methoxybenzoic acid** should be handled with care in a well-ventilated area or chemical fume hood.[\[7\]](#)[\[8\]](#)[\[9\]](#) It is classified as an irritant, causing skin and serious eye irritation.[\[8\]](#)[\[9\]](#) It may also cause respiratory irritation.[\[8\]](#)

Recommended Personal Protective Equipment (PPE):

- **Eye Protection:** Safety glasses with side-shields or goggles.[\[8\]](#)
- **Hand Protection:** Compatible chemical-resistant gloves.[\[8\]](#)
- **Skin and Body Protection:** Laboratory coat.[\[7\]](#)
- **Respiratory Protection:** Use respirators tested and approved under appropriate government standards if dust is generated and ventilation is inadequate.[\[8\]](#)

Experimental Protocols

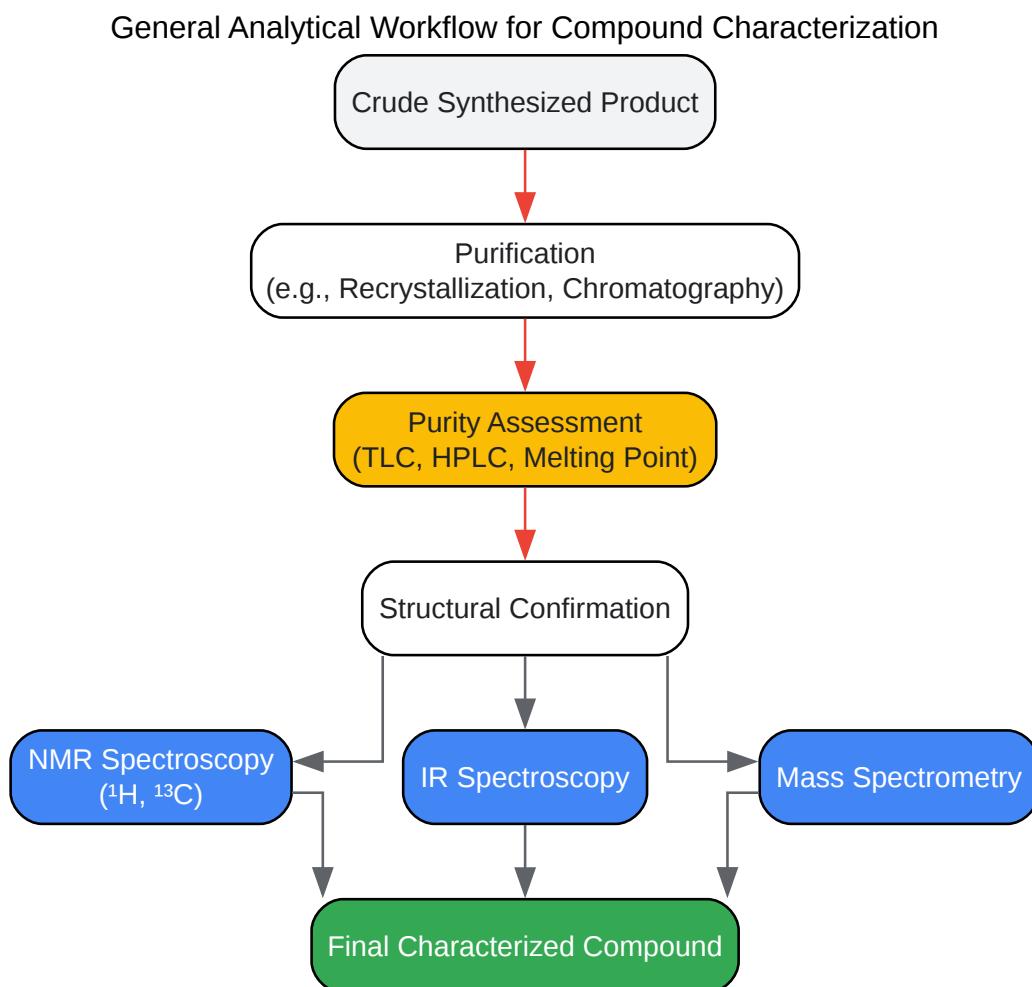
Protocol 1: Synthesis of a Substituted Benzoic Acid

This protocol is a generalized example of an Ullmann condensation for forming a diaryl ether, which can be adapted for related syntheses. This illustrates the type of reaction conditions often employed for modifying aromatic rings.

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the starting aryl halide (1.1 eq), the phenol derivative (1.0 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).[\[10\]](#)
- Solvent Addition: Add an anhydrous polar aprotic solvent, such as dimethylformamide (DMF), to the flask.[\[10\]](#)
- Heating: Heat the reaction mixture to 130 °C and maintain this temperature with vigorous stirring for 18 hours.[\[10\]](#)
- Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.[\[10\]](#) Pour the mixture into a beaker containing 2M hydrochloric acid to neutralize the excess base and precipitate the crude product.[\[10\]](#)
- Purification: Collect the solid precipitate by vacuum filtration and wash with water until the filtrate is neutral.[\[10\]](#) The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[\[10\]](#)

Protocol 2: General Analytical Workflow

This workflow outlines the standard procedure for characterizing a synthesized chemical compound like **4,5-Difluoro-2-methoxybenzoic acid**.



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Caption: Standard workflow for purification and analysis.

Protocol 3: Spectroscopic Sample Preparation

NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **4,5-Difluoro-2-methoxybenzoic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[11]

- Acquisition: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).[11] For ^1H NMR, a standard one-pulse sequence is used. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed, requiring a larger number of scans.[11]

Infrared (IR) Spectroscopy:

- Sample Preparation: Prepare the solid sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk.[11] Alternatively, for Attenuated Total Reflectance (ATR-IR), place the solid sample directly onto the ATR crystal.[11]
- Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer. Record a background spectrum first, which is then automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm^{-1} .[11]

Mass Spectrometry (MS):

- Sample Introduction: For a compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion into an Electrospray Ionization (ESI) source can be used.[11]
- Ionization: Electron Ionization (EI) is a standard method for GC-MS, while ESI is common for liquid-phase introduction.[11]

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- To cite this document: BenchChem. [Physical and chemical characteristics of 4,5-Difluoro-2-methoxybenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314865#physical-and-chemical-characteristics-of-4-5-difluoro-2-methoxybenzoic-acid]

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